

An In-depth Technical Guide to the Structural Domains and Functions of Cobra1

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Compound of Interest

Compound Name: *Cobra1*

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Introduction

Cofactor of BRCA1 (**Cobra1**), also known as Negative Elongation Factor B (NELF-B), is a critical nuclear protein involved in the regulation of gene expression. Initially identified as a protein that interacts with the tumor suppressor BRCA1, **Cobra1** is now recognized as an essential subunit of the Negative Elongation Factor (NELF) complex. This complex plays a pivotal role in transcriptional pausing, a key regulatory step in the expression of many genes, particularly those that are stimulus-responsive. By stalling RNA Polymerase II (Pol II) at promoter-proximal regions, the NELF complex, with **Cobra1** as a core component, provides a checkpoint for the fine-tuning of gene expression. Dysregulation of **Cobra1** has been implicated in various diseases, including cancer, making it an important subject of study for both basic research and therapeutic development.

This technical guide provides a comprehensive overview of the structural domains of the human **Cobra1** protein and their associated functions, with a focus on its interactions with key binding partners.

Structural and Functional Domains of Cobra1

The human **Cobra1** protein is a multi-domain protein that is predicted to adopt a HEAT (Huntingtin, Elongation factor 3, A subunit of protein phosphatase 2A, and TOR1) repeat fold.

This structure, composed of repeating alpha-helical pairs, provides a flexible scaffold for protein-protein interactions, which is central to **Cobra1**'s function as a core component of the NELF complex. While the precise boundaries of all functional domains are still under investigation, several key regions have been identified through functional assays and structural studies.

N-Terminal Domain

The N-terminal region of **Cobra1** is crucial for the assembly of the NELF complex. It directly interacts with the NELF-A and NELF-C subcomplex (NELF-AC).^[1] This interaction is fundamental for the overall integrity and function of the NELF complex in mediating transcriptional pausing.

Middle Region: The c-Fos Interaction Domain

A "middle region" of the **Cobra1** protein has been identified as the binding site for the transcription factor c-Fos, a component of the Activator Protein-1 (AP-1) complex.^[2] This interaction is significant as it links **Cobra1** to the regulation of AP-1 mediated transcription. The binding of **Cobra1** to c-Fos leads to the inhibition of AP-1 transcriptional activity.^[2]

C-Terminal Region: The NELFE Interaction Domain

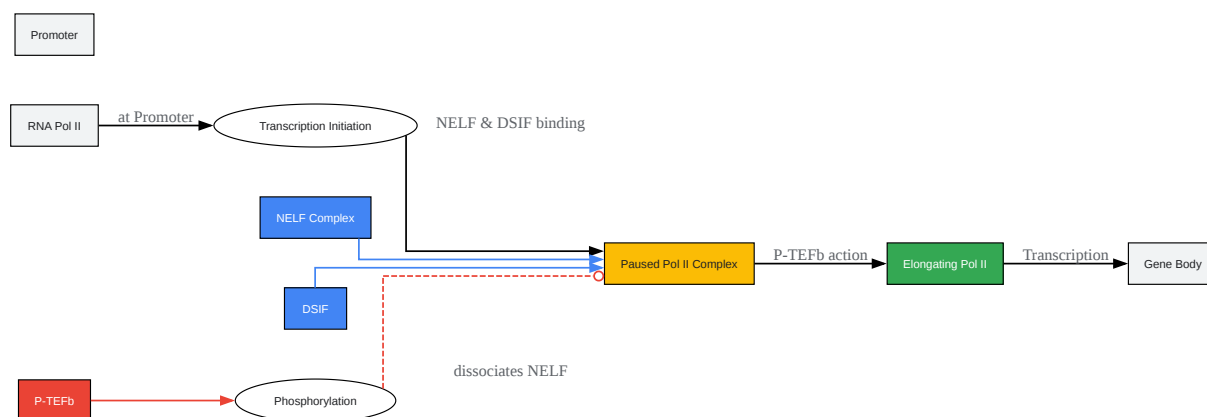
Studies involving C-terminal truncations of **Cobra1** have suggested that the C-terminal region is involved in the interaction with another NELF subunit, NELFE. A C-terminal deletion mutant (Δ -C60) was shown to retain its interaction with NELFA and NELFC but lost its ability to bind NELFE. This indicates that the C-terminus of **Cobra1** is essential for anchoring NELFE to the NELF complex.

Key Molecular Interactions and Signaling Pathways

Cobra1 functions at the crossroads of several important cellular signaling pathways, primarily through its protein-protein interactions.

Cobra1 in the NELF Complex and Transcriptional Pausing

As a central component of the NELF complex, **Cobra1** is integral to the process of promoter-proximal pausing of RNA Polymerase II. The NELF complex, in conjunction with the DSIF (DRB-Sensitivity Inducing Factor) complex, binds to Pol II shortly after transcription initiation, inducing a pause. This paused state is relieved by the positive transcription elongation factor b (P-TEFb), which phosphorylates the NELF complex and the C-terminal domain of Pol II, leading to the dissociation of NELF and the resumption of transcription elongation.



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Cobra1 in the NELF-mediated transcriptional pausing pathway.

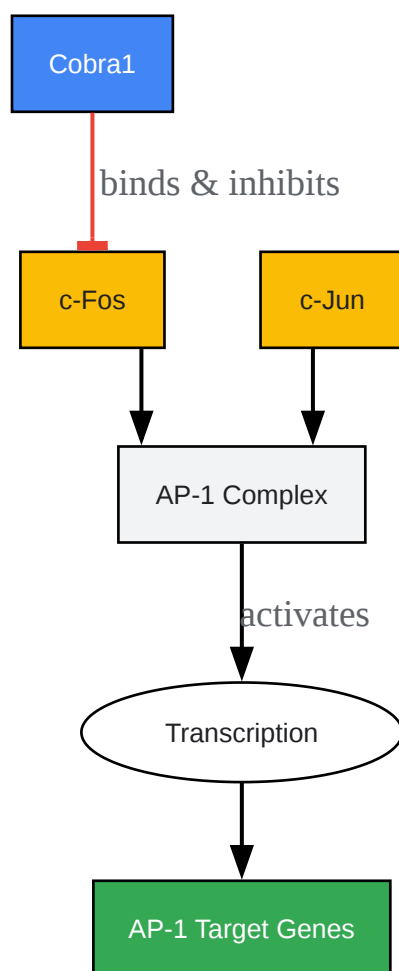
Interaction with BRCA1

Cobra1 was initially identified through its interaction with the breast cancer susceptibility protein, BRCA1.[3] This interaction occurs between **Cobra1** and the BRCT (BRCA1 C-Terminus) domains of BRCA1.[3] While the exact functional consequence of this direct

interaction is still being elucidated, it is suggested that **Cobra1** and BRCA1 may cooperate in common gene regulatory pathways to suppress breast cancer progression.[3]

Regulation of AP-1 Activity

Cobra1 directly interacts with c-Fos, a key component of the AP-1 transcription factor complex, through its middle region.[2] This interaction leads to the inhibition of AP-1 transcriptional activity.[2] The AP-1 pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By modulating AP-1 activity, **Cobra1** can influence these critical cellular outcomes.

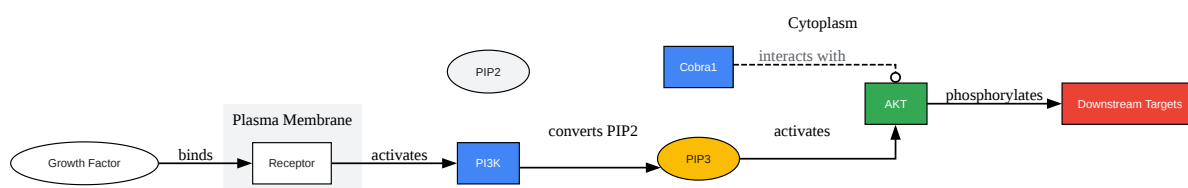


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Inhibition of AP-1 transcriptional activity by **Cobra1**.

Cytoplasmic Functions and PI3K/AKT Signaling

Recent evidence suggests that **Cobra1** may also have functions in the cytoplasm that are independent of its role in transcriptional pausing. These studies indicate a physical and functional interaction between cytoplasmic **Cobra1** and components of the prosurvival PI3K/AKT signaling pathway. While the precise mechanisms are still under investigation, this finding opens up new avenues for understanding the diverse roles of **Cobra1** in cellular regulation.



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Putative interaction of cytoplasmic **Cobra1** with the PI3K/AKT pathway.

Quantitative Data on Cobra1 Interactions

At present, there is a limited amount of publicly available quantitative data on the binding affinities of **Cobra1** with its interaction partners. One study investigating the interaction of the BRCA1-BRCT domain with a phosphorylated peptide reported dissociation constants (K_d) in the micromolar range ($0.18 \pm 0.05 \mu\text{M}$ to $0.41 \pm 0.03 \mu\text{M}$), providing an insight into the strength of interactions involving this domain of BRCA1.[4] However, direct quantitative measurements for the **Cobra1**-BRCA1 interaction, as well as for **Cobra1**'s interactions with c-Fos and other NELF subunits, are not yet widely reported in the literature. Further biophysical studies are required to precisely quantify these interactions.

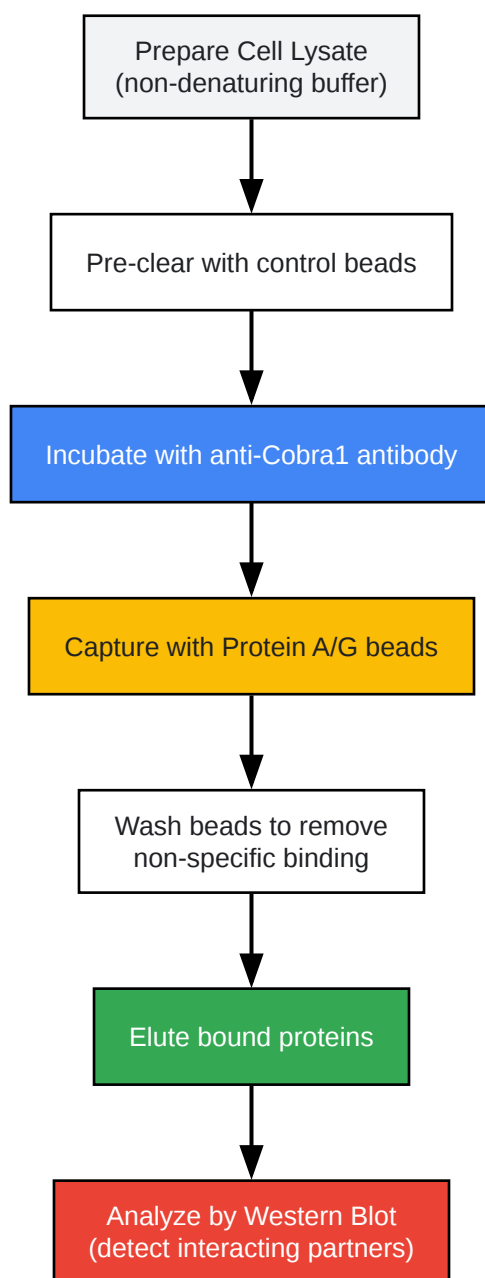
Interacting Partner	Cobra1 Domain/Region	Binding Affinity (Kd)	Reference
NELF-A / NELF-C	N-Terminal Domain	Not Reported	[1]
c-Fos	Middle Region	Not Reported	[2]
NELF-E	C-Terminal Region	Not Reported	
BRCA1 (BRCT domains)	Not fully mapped	Not directly reported for Cobra1	[3]

Experimental Protocols

Detailed, step-by-step protocols for key experiments are essential for the reproducible study of **Cobra1**. The following sections provide generalized methodologies for co-immunoprecipitation, chromatin immunoprecipitation, and luciferase reporter assays, which can be adapted for the specific investigation of **Cobra1**.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol describes a general workflow for immunoprecipitating **Cobra1** and its interacting partners from cell lysates.



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General workflow for Co-immunoprecipitation of **Cobra1**.

Materials:

- Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
- Anti-**Cobra1** antibody

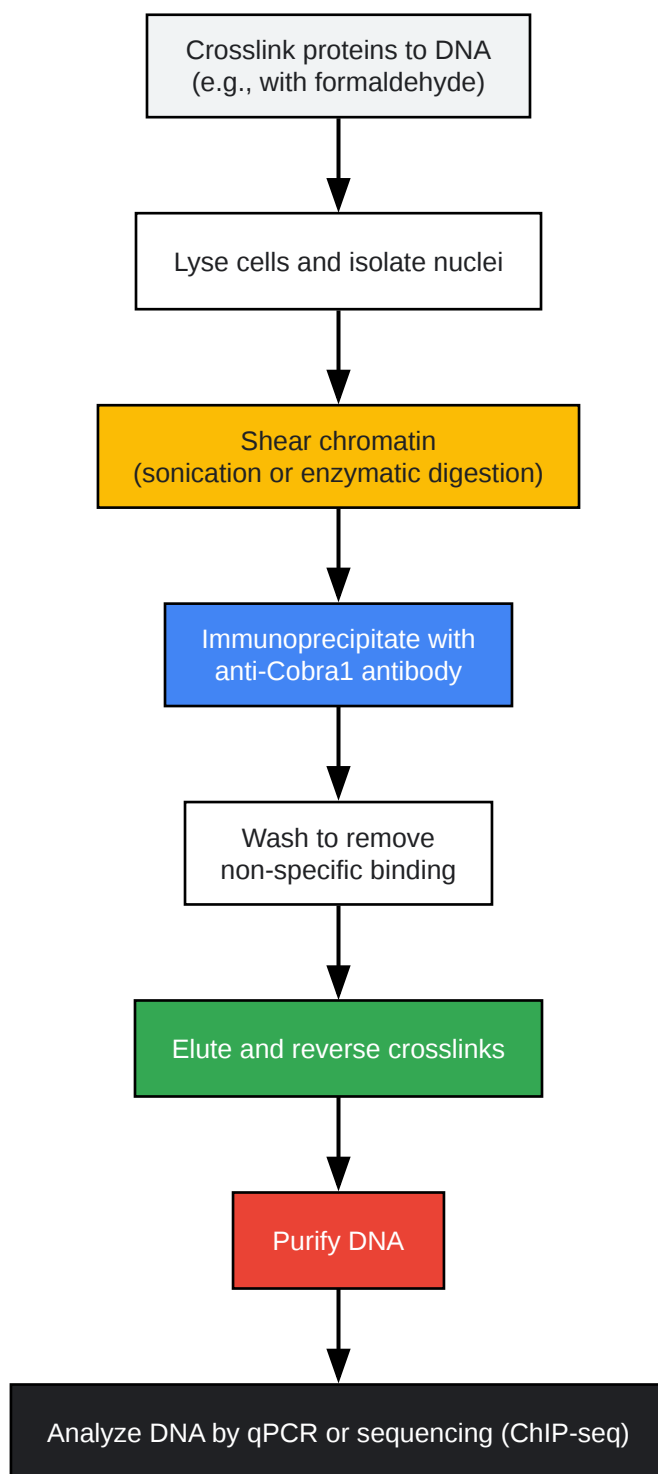
- Isotype control IgG
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)
- Elution buffer (e.g., 2x Laemmli sample buffer)
- Magnetic rack (for magnetic beads) or centrifuge

Procedure:

- **Cell Lysis:** Harvest cultured cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
- **Clarification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
- **Pre-clearing:** Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
- **Immunoprecipitation:** Add the anti-**Cobra1** antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
- **Immune Complex Capture:** Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
- **Washing:** Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
- **Elution:** Resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.
- **Analysis:** Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.

Chromatin Immunoprecipitation (ChIP) to Identify Cobra1 Target Genes

This protocol outlines the general steps for performing ChIP to identify the genomic regions where **Cobra1** is bound.



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General workflow for Chromatin Immunoprecipitation of **Cobra1**.

Materials:

- Formaldehyde (for crosslinking)
- Glycine (to quench crosslinking)
- Cell lysis and nuclear lysis buffers
- Chromatin shearing equipment (sonicator or micrococcal nuclease)
- Anti-**Cobra1** antibody and control IgG
- Protein A/G beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K and RNase A
- DNA purification kit

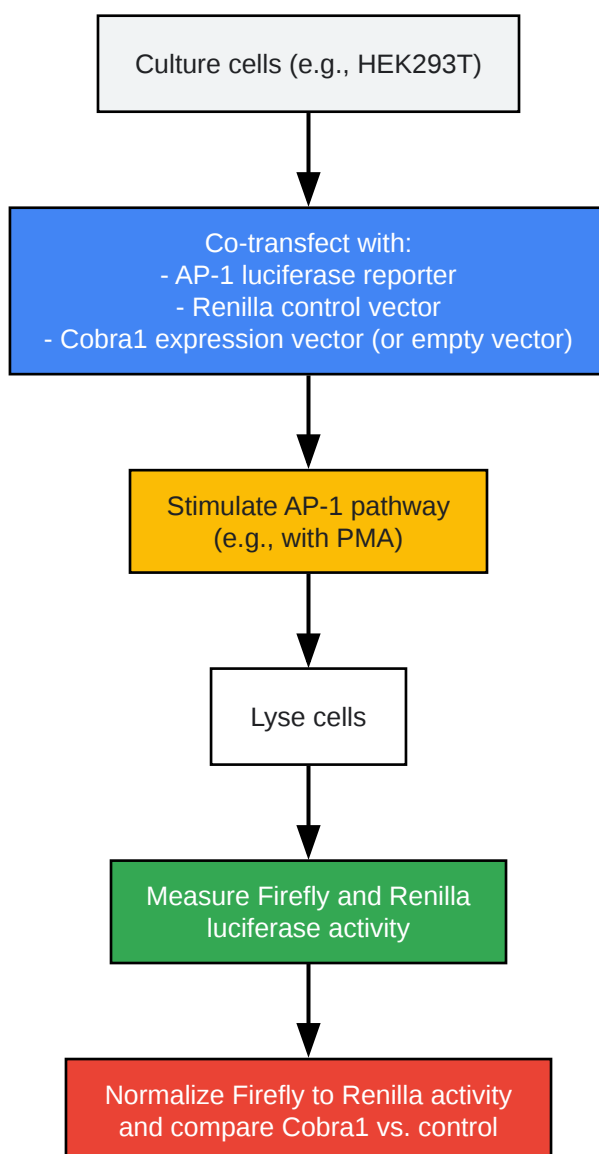
Procedure:

- Crosslinking: Treat cultured cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.
- Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Lyse the nuclei to release the chromatin.
- Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
- Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with the anti-**Cobra1** antibody or control IgG overnight at 4°C.

- Immune Complex Capture: Capture the antibody-chromatin complexes with Protein A/G beads.
- Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
- Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating in the presence of high salt.
- DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
- Analysis: Analyze the purified DNA by quantitative PCR (qPCR) for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay to Measure AP-1 Inhibition by **Cobra1**

This protocol describes how to use a luciferase reporter assay to quantify the inhibitory effect of **Cobra1** on AP-1 transcriptional activity.



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Workflow for Luciferase Reporter Assay to assess **Cobra1**'s effect on AP-1.

Materials:

- Mammalian cell line (e.g., HEK293T)
- AP-1 luciferase reporter plasmid (containing AP-1 binding sites upstream of a luciferase gene)
- A control plasmid expressing Renilla luciferase (for normalization)

- An expression plasmid for **Cobra1**
- An empty expression vector (as a control)
- Transfection reagent
- AP-1 pathway activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells in a 24- or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
- **Transfection:** Co-transfect the cells with the AP-1 luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the **Cobra1** expression plasmid or the empty vector control.
- **Incubation:** Incubate the cells for 24-48 hours to allow for protein expression.
- **Stimulation:** Treat the cells with an AP-1 activator (e.g., PMA) for a specified period (e.g., 6-8 hours) to induce AP-1 activity. Include an unstimulated control.
- **Cell Lysis:** Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
- **Luciferase Assay:** Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency. Compare the normalized luciferase activity in cells overexpressing **Cobra1** to the empty vector control to determine the effect of **Cobra1** on AP-1 transcriptional activity.

Conclusion

Cobra1 is a multifaceted protein with crucial roles in transcriptional regulation and potentially other cellular processes. Its function as a core component of the NELF complex places it at the heart of the transcriptional pausing machinery, a fundamental mechanism for controlling gene expression. The structural domains of **Cobra1** facilitate its interactions with other NELF subunits, BRCA1, and transcription factors like c-Fos, thereby integrating various signaling inputs to modulate gene expression. While much has been learned about the qualitative functions of **Cobra1**'s domains, a deeper quantitative understanding of its molecular interactions is needed. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the intricate biology of **Cobra1**, which may ultimately lead to the development of novel therapeutic strategies for diseases where its function is dysregulated.

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